molecular formula C24H20F3N3O3 B11486275 1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11486275
M. Wt: 455.4 g/mol
InChI Key: LKCKRUNWWHTSLA-UHFFFAOYSA-N
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Description

1-{2,5-DIOXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 1-{2,5-DIOXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves multiple steps, typically starting with the preparation of the octahydroquinoline core. This is followed by the introduction of the trifluoromethylphenyl group and the dihydropyridine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-{2,5-DIOXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{2,5-DIOXO-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C24H20F3N3O3

Molecular Weight

455.4 g/mol

IUPAC Name

1-[2,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C24H20F3N3O3/c1-13-10-14(2)29(23(33)18(13)12-28)30-19-4-3-5-20(31)22(19)17(11-21(30)32)15-6-8-16(9-7-15)24(25,26)27/h6-10,17H,3-5,11H2,1-2H3

InChI Key

LKCKRUNWWHTSLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1N2C3=C(C(CC2=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)CCC3)C#N)C

Origin of Product

United States

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